1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinylthio group, and a triazole ring
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Pyrimidinylthio Group: This can be done through a thiol-ene reaction or a similar thiol-based coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the triazole ring can participate in hydrogen bonding or π-π interactions. The pyrimidinylthio group may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives and fluorophenyl-containing compounds. For example:
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyrimidinylthio group, which may reduce its reactivity and specificity.
5-((Pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorophenyl group, potentially affecting its binding affinity and interactions with molecular targets.
The uniqueness of this compound lies in its combination of these functional groups, which provides a balance of reactivity, specificity, and binding affinity that is not found in other similar compounds.
Properties
Molecular Formula |
C14H10FN5O2S |
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Molecular Weight |
331.33 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10FN5O2S/c15-9-4-1-2-5-10(9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-3-7-17-14/h1-7H,8H2,(H,21,22) |
InChI Key |
NSHQEXADGHKSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3)F |
Origin of Product |
United States |
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